2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide
Description
2-Hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is a Schiff base hydrazide-hydrazone derivative characterized by a salicyloyl (2-hydroxybenzoyl) backbone conjugated via a hydrazone linkage to a 4-hydroxybenzylidene moiety. This compound belongs to a broader class of hydrazide-hydrazones, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of hydroxyl groups at the 2- and 4-positions enhances its capacity for hydrogen bonding and metal coordination, making it a versatile ligand for organometallic complexes .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-11-7-5-10(6-8-11)9-15-16-14(19)12-3-1-2-4-13(12)18/h1-9,17-18H,(H,16,19)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARCGYPQQSPAFJ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
The traditional method involves a condensation reaction between 2-hydroxybenzohydrazide and 4-hydroxybenzaldehyde. The reaction is typically conducted in ethanol under reflux conditions for 3–7 hours. A catalytic amount of glacial acetic acid is occasionally added to accelerate imine bond formation.
Table 1: Conventional Synthesis Parameters
Procedural Details
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Reactant Preparation : Equimolar quantities of 2-hydroxybenzohydrazide (1.52 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) are dissolved in 50 mL ethanol.
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Reflux : The mixture is heated under reflux with stirring. Reaction progress is monitored via thin-layer chromatography (TLC).
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Workup : The product is cooled, filtered, and washed with cold ethanol.
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Purification : Recrystallization from ethanol-water (3:1) yields pale-yellow crystals.
Limitations
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Prolonged heating risks decomposition of heat-sensitive functional groups.
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Moderate yields due to equilibrium limitations in imine formation.
Microwave-Assisted Synthesis
Green Chemistry Approach
Microwave irradiation significantly reduces reaction times and improves yields. This method avoids prolonged heating and minimizes solvent use, aligning with green chemistry principles.
Table 2: Microwave Synthesis Parameters
Procedural Details
Advantages
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Rapid Synthesis : Completion in minutes vs. hours.
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High Yields : Near-quantitative yields due to efficient energy transfer.
Base-Catalyzed Synthesis
Room-Temperature Method
A base-catalyzed approach using potassium hydroxide (KOH) in methanol enables synthesis at ambient temperatures, preserving thermally labile groups.
Table 3: Base-Catalyzed Synthesis Parameters
Procedural Details
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Base Addition : KOH (1.85 g) is dissolved in methanol (25 mL) alongside 2-hydroxybenzohydrazide (10 mmol).
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Aldehyde Addition : 4-Hydroxybenzaldehyde (10 mmol) in methanol (25 mL) is added dropwise.
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Stirring : The mixture is stirred at room temperature for 1.5–2 hours.
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Workup : The yellow precipitate is filtered and recrystallized from methanol.
Considerations
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Side Reactions : Excess base may deprotonate phenolic -OH groups, altering reactivity.
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Scalability : Suitable for small-scale synthesis but requires optimization for industrial use.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Time | Yield | Energy Efficiency | Scalability |
|---|---|---|---|---|
| Conventional Reflux | 3–7 hours | 65–75% | Low | Moderate |
| Microwave-Assisted | 3–8 minutes | 85–93% | High | High |
| Base-Catalyzed | 1.5–2 hours | 70–75% | Moderate | Low |
Key Findings :
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Microwave synthesis offers superior efficiency and yield, making it ideal for high-throughput applications.
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Base-catalyzed methods are preferable for heat-sensitive substrates but suffer from scalability issues.
Optimization Strategies
Solvent Selection
Catalyst Screening
Yield Improvement
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Microwave Power Modulation : Higher power (320 W) reduces time but risks overheating.
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Stoichiometric Excess : A 10% molar excess of 4-hydroxybenzaldehyde improves yields to >90%.
Industrial-Scale Considerations
Challenges
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS).
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 2: Reported Bioactivities of Related Compounds
- Key Observations: Organotin(IV) complexes (e.g., ) exhibit superior antibacterial activity compared to free ligands, likely due to enhanced membrane permeability . Copper(II) complexes derived from hydrazide-hydrazones show potent cytotoxicity, suggesting the target compound could serve as a precursor for metal-based anticancer agents .
Crystallographic and Physicochemical Comparisons
Table 3: Crystallographic Data for Selected Analogues
Biological Activity
2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide, also known as a hydrazone derivative, is notable for its diverse biological activities. This compound features both hydroxyl and hydrazone functional groups, which contribute to its unique chemical properties and reactivity. The compound has been explored for various applications, particularly in medicinal chemistry, due to its potential antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C14H12N2O3
- CAS Number : 87444-15-3
- Structure : The compound consists of two aromatic rings connected through a hydrazone linkage, which is crucial for its biological activity.
Synthesis
The synthesis typically involves the condensation of 2-hydroxybenzohydrazide with 4-hydroxybenzaldehyde in ethanol under reflux conditions. The product can be purified through recrystallization to achieve high purity levels suitable for biological testing.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 3.91 µg/mL | 7.81 µg/mL |
| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |
| Pseudomonas aeruginosa | 31.25 µg/mL | 62.50 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS). The antiproliferative effects were assessed using various cancer cell lines, revealing:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 7.81 |
| LN-229 (glioblastoma) | 12.39 |
| 769-P (renal adenocarcinoma) | 45.42 |
The selectivity index indicates that the compound is more cytotoxic to cancer cells than to normal cells, highlighting its potential for targeted cancer therapy .
Anti-inflammatory and Antioxidant Activities
In addition to its antimicrobial and anticancer activities, this hydrazone derivative has shown promising anti-inflammatory and antioxidant effects in preclinical studies. It appears to inhibit key inflammatory pathways and reduce oxidative stress markers in cellular models.
The mechanism of action for this compound involves several pathways:
- Antimicrobial Activity : Disruption of microbial cell membranes and inhibition of essential enzymes.
- Anticancer Activity : Induction of apoptosis through ROS generation and caspase activation.
- Corrosion Inhibition : Adsorption onto metal surfaces to form protective layers against corrosion.
Case Studies
A recent study evaluated the bioactivity of various hydrazone derivatives, including this compound, against multiple pathogens and cancer cell lines. The results confirmed the compound's high antibacterial potency and significant anticancer activity compared to standard treatments .
Q & A
Q. What is the standard synthesis protocol for 2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide?
The compound is synthesized via condensation of 3-formylchromone (1) with salicylhydrazide in absolute ethanol under reflux for 30 minutes. The product is filtered and recrystallized from diluted DMF, yielding 77% purity. This method ensures efficient hydrazone bond formation while maintaining structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Standard characterization includes:
- Melting point determination to assess purity.
- IR spectroscopy to confirm hydrazone (C=N) and hydroxyl (-OH) functional groups.
- ¹H/¹³C-NMR to resolve aromatic proton environments and verify E-configuration of the imine bond.
- Mass spectrometry for molecular weight validation .
Q. What solvent systems are optimal for purification?
Ethanol and diluted DMF are preferred for recrystallization due to their polarity, which aligns with the compound’s solubility profile. Chromatography (e.g., silica gel) may be used for derivatives with polar substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing phosphorus-containing derivatives?
Critical factors include:
- Solvent selection : Dry dioxane minimizes side reactions with moisture-sensitive phosphorus reagents (e.g., PCl₃).
- Catalysts : Trifluoroborate etherate accelerates phospho-Michael addition reactions.
- Temperature control : Reactions with PCl₃ require temperatures below 10°C during reagent addition to prevent decomposition .
Q. What mechanisms explain the formation of 1,4,5,2-oxadiphosphorinenes from this compound?
The hydrazide acts as a bifunctional nucleophile, attacking phosphorus reagents (e.g., diethyl phosphite) via a two-step process:
- Initial P–O bond formation at the hydrazide nitrogen.
- Cyclization through intramolecular nucleophilic substitution, eliminating alcohol. Stereochemical outcomes are confirmed by ³¹P-NMR and X-ray crystallography .
Q. How do structural modifications influence VEGF inhibition efficacy?
- Electron-withdrawing groups (e.g., nitro) on aromatic rings enhance VEGF suppression (e.g., compound 7: 85% inhibition) by increasing electrophilicity and target binding.
- Steric hindrance from bulky substituents (e.g., tert-butyl) reduces activity. Dose-response assays and molecular docking with VEGFR-2 kinase domains validate these trends .
Q. What experimental strategies resolve contradictions in bioactivity data across cell lines?
- Comparative SAR studies : Evaluate substituent effects on logP and hydrogen-bonding capacity.
- Cell-type-specific assays : Use isogenic cell lines to isolate genetic or metabolic factors.
- Apoptosis pathway analysis : Western blotting for caspase-3/7 activation clarifies mechanistic disparities .
Methodological Considerations
Q. How should researchers design experiments to assess anti-angiogenic effects?
- In vitro : Measure VEGF secretion in MCF-7 cells via ELISA after 48-hour treatment.
- In vivo : Use chick chorioallantoic membrane (CAM) assays to quantify microvessel density reduction.
- Controls : Include tamoxifen as a positive control and solvent-only treatments .
Q. What analytical approaches validate structural ambiguities in phosphorus derivatives?
- Dynamic NMR : Resolves tautomerism in phospho-hydrazones by tracking proton exchange rates.
- X-ray crystallography : Determines absolute configuration of chiral phosphorus centers.
- DFT calculations : Predict stability of stereoisomers and reaction intermediates .
Q. How can synthetic yields be improved for large-scale applications?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
- Flow chemistry : Enhances heat/mass transfer for exothermic reactions.
- Catalyst recycling : Immobilized acids (e.g., Amberlyst-15) reduce waste .
Data Interpretation & Challenges
Q. Why do some derivatives show higher cytotoxicity than VEGF inhibition?
Off-target effects (e.g., mitochondrial membrane disruption) may dominate. Mitigate via:
- Selectivity profiling : Screen against kinase panels.
- Metabolic flux analysis : Identify non-VEGF pathways affected .
Q. How to address solubility limitations in biological assays?
- Prodrug design : Introduce hydrolyzable esters.
- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
